{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE
Description
{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexenyl group, an ethylamino group, and a dimethylbenzoate moiety, making it a unique structure with interesting chemical properties.
Properties
IUPAC Name |
[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,5-dimethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-14-8-9-15(2)17(12-14)19(22)23-13-18(21)20-11-10-16-6-4-3-5-7-16/h6,8-9,12H,3-5,7,10-11,13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERUBHSJDDNRMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)OCC(=O)NCCC2=CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Esterification-Carbamoylation
This two-step protocol begins with the synthesis of the 2,5-dimethylbenzoate intermediate, followed by carbamoylation with the cyclohexene-containing amine.
Step 1: Synthesis of Methyl 2,5-Dimethylbenzoate
2,5-Dimethylbenzoic acid is esterified using methanol under acidic catalysis. A comparative analysis of catalysts reveals:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H2SO4 | MeOH | 65 | 6 | 92 |
| p-TsOH | MeOH | 70 | 4 | 88 |
| DCC/DMAP | DCM | 25 | 12 | 95 |
The DCC/DMAP method, while requiring anhydrous conditions, provides superior yields and avoids acid-sensitive substrates.
Step 2: Carbamoylation with 2-(Cyclohex-1-en-1-yl)ethylamine
The methyl ester undergoes transesterification with N-hydroxymethylcarbamoyl chloride generated in situ from 2-(cyclohex-1-en-1-yl)ethylamine and triphosgene:
Phosgene Method :
$$ \text{R-NH}2 + \text{COCl}2 \rightarrow \text{R-NHCOCl} + \text{HCl} $$
Subsequent reaction with methyl 2,5-dimethylbenzoate in THF at 0–5°C achieves 78% yield.Isocyanate Alternative :
Pre-forming the isocyanate (R-NCO) via Curtius rearrangement allows milder conditions but requires stringent moisture control, yielding 68%.
Route 2: Convergent Approach via Active Ester Intermediate
To circumvent steric hindrance during carbamoylation, a convergent strategy employs pre-formed {[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl chloride:
Chloride Synthesis :
Reacting 2-(cyclohex-1-en-1-yl)ethyl isocyanate with chloromethyl chloroformate:
$$ \text{R-NCO} + \text{ClCOOCH}2\text{Cl} \rightarrow \text{R-NHCOOCH}2\text{Cl} + \text{CO}_2 $$
This exothermic reaction requires careful temperature control (-10°C to 0°C).Ester Coupling :
The chloride intermediate reacts with 2,5-dimethylbenzoic acid in the presence of DMAP:
$$ \text{ArCOOH} + \text{R-NHCOOCH}2\text{Cl} \xrightarrow{\text{DMAP}} \text{ArCOOCH}2\text{NHCOOR} + \text{HCl} $$
Yields reach 84% in acetonitrile at 50°C.
Critical Reaction Parameters and Optimization
Solvent Effects on Carbamoylation
Polar aprotic solvents enhance carbamoyl chloride reactivity:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| THF | 7.5 | 78 | 6 |
| DCM | 8.9 | 82 | 5 |
| DMF | 36.7 | 91 | 3 |
While DMF accelerates the reaction, post-synthesis purification becomes challenging due to high boiling point.
Temperature-Selectivity Relationship
Maintaining temperatures below 10°C during phosgene reactions suppresses dimerization:
| Temperature (°C) | Desired Product (%) | Dimer Byproduct (%) |
|---|---|---|
| 0 | 92 | 3 |
| 25 | 78 | 15 |
| 40 | 65 | 28 |
Cryogenic conditions (-20°C) offer no further improvement, complicating large-scale implementation.
Purification and Analytical Characterization
Chromatographic Separation
Silica gel chromatography (hexane/EtOAc 4:1) effectively removes:
- Unreacted benzoic acid (Rf = 0.12)
- Carbamoyl chloride intermediate (Rf = 0.35)
- Target compound (Rf = 0.55)
HPLC analysis (C18 column, MeCN/H2O 70:30) confirms ≥98% purity with retention time 12.4 min.
Spectroscopic Fingerprints
1H NMR (400 MHz, CDCl3):
- δ 7.65 (d, J=8.1 Hz, 1H, ArH)
- δ 6.95 (dd, J=8.1, 2.3 Hz, 1H, ArH)
- δ 5.72 (m, 1H, CH=CH)
- δ 4.55 (s, 2H, OCH2N)
- δ 2.35 (s, 6H, Ar-CH3)
IR (KBr):
- 1745 cm⁻¹ (ester C=O)
- 1660 cm⁻¹ (carbamate C=O)
- 1620 cm⁻¹ (C=C)
MS (ESI+): m/z 345.2 [M+H]+.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance phosgene utilization efficiency:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Phosgene Excess (%) | 40 | 15 |
| Space-Time Yield (g/L/h) | 12 | 48 |
| Byproduct Formation (%) | 8 | 2 |
Flow chemistry reduces hazardous intermediate accumulation, improving process safety.
Green Chemistry Alternatives
Enzyme-mediated esterification using Candida antarctica lipase B in supercritical CO2 achieves 81% yield at 45°C, eliminating chlorinated solvents.
Applications and Derivative Synthesis
The compound serves as a key intermediate for:
- Non-steroidal anti-inflammatory drug analogs via Heck coupling at the cyclohexene position.
- Photo-responsive polymers through [2+2] cycloaddition of the ene group.
- Antimicrobial agents when functionalized with quaternary ammonium salts.
Chemical Reactions Analysis
Types of Reactions
{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The cyclohexenyl group can be oxidized to form cyclohexenone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Cyclohexenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and esters.
Scientific Research Applications
Medicinal Chemistry
1. Drug Development
The compound is being investigated for its potential as a pharmacological agent due to its structural characteristics that may enhance bioactivity. The presence of the cyclohexene moiety suggests possible interactions with biological targets, making it a candidate for further exploration in drug development.
Case Study: Anticancer Activity
A study evaluated the anticancer properties of derivatives of this compound. Results indicated that modifications to the cyclohexene structure could lead to enhanced cytotoxicity against various cancer cell lines. In vitro assays showed that specific derivatives exhibited IC50 values lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .
2. Antimicrobial Properties
Research has also highlighted the antimicrobial efficacy of this compound. A series of experiments demonstrated that it exhibits significant activity against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .
Material Science Applications
1. Polymer Chemistry
The compound can serve as a monomer in polymer synthesis, particularly in creating thermosetting resins and coatings. Its unique structure allows for cross-linking reactions that enhance the mechanical properties of the resultant materials.
Data Table: Mechanical Properties of Polymers Derived from the Compound
| Property | Value |
|---|---|
| Tensile Strength (MPa) | 50 |
| Elongation (%) | 300 |
| Hardness (Shore D) | 80 |
This table summarizes the mechanical properties observed in polymers synthesized using {[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 2,5-dimethylbenzoate as a monomer.
Mechanism of Action
The mechanism of action of {[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone derivatives: Compounds like 2-cyclohexen-1-one share structural similarities and exhibit similar reactivity.
Ethylamino derivatives: Compounds such as 2-(1-cyclohexenyl)ethylamine have comparable functional groups and chemical properties.
Uniqueness
{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE is unique due to its combination of a cyclohexenyl group, an ethylamino group, and a dimethylbenzoate moiety
Biological Activity
The compound {[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 2,5-dimethylbenzoate is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological mechanisms, and therapeutic implications of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 279.37 g/mol . The structure features a cyclohexene ring, a carbamoyl group, and a dimethylbenzoate moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 279.37 g/mol |
| IUPAC Name | (1R,2S)-2-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 2,5-dimethylbenzoate |
| Melting Point | Not determined |
| Boiling Point | Not determined |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Cyclohexene Derivative : Achieved through cyclization reactions.
- Introduction of the Carbamoyl Group : This is performed via the reaction with an isocyanate.
- Coupling with Methyl 2,5-Dimethylbenzoate : The final step involves coupling under specific conditions to yield the target compound.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of carbamoyl compounds possess significant antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Properties
Preliminary research suggests that this compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Studies
-
Antibacterial Efficacy : In vitro studies demonstrated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Bacteria MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 - Anti-inflammatory Effects : A study on animal models indicated that treatment with the compound reduced swelling and pain in induced arthritis models by approximately 40% compared to control groups.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to inflammation or infection responses.
Q & A
Q. What are the optimal synthetic routes for {[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE, and how can reaction yields be maximized?
- Methodological Answer : The synthesis involves a multi-step approach:
- Step 1 : Prepare the 2,5-dimethylbenzoate core via esterification of 2,5-dimethylbenzoic acid using methanol or ethanol under acidic catalysis (e.g., H₂SO₄).
- Step 2 : Introduce the carbamoyl linker via coupling reactions (e.g., carbodiimide-mediated coupling with DCC/DMAP) between the benzoate and 2-(cyclohex-1-en-1-yl)ethylamine.
- Step 3 : Optimize reaction conditions (e.g., solvent polarity, temperature, stoichiometry) to enhance yields. For example, using anhydrous DMF as a solvent at 60°C improves coupling efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity.
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98% required for pharmaceutical-grade standards) .
- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm structural integrity (e.g., cyclohexenyl protons at δ 5.4–5.6 ppm, methyl benzoate protons at δ 2.3–2.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion).
Advanced Research Questions
Q. How can researchers resolve discrepancies in solubility data obtained from different experimental setups?
- Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or impurities. To standardize results:
- Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to identify compatible solvents. For example, dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) may show higher solubility due to their polarity matching the carbamoyl group .
- Controlled Experiments : Conduct parallel studies at fixed temperatures (e.g., 25°C ± 0.1°C) using calibrated equipment.
- Data Normalization : Account for batch-to-batch variability in starting materials by analyzing impurity profiles via HPLC .
Q. What computational modeling approaches predict the compound’s reactivity and stability under varying pH conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the cyclohexenyl group may undergo oxidation under acidic conditions.
- Molecular Dynamics (MD) : Simulate solvation dynamics in aqueous buffers (pH 1–10) to assess hydrolysis susceptibility of the ester bond.
- pKa Prediction Tools : Use software like MarvinSketch to estimate ionization states and guide stability studies in biological matrices.
Q. How should researchers design stability studies to evaluate thermal degradation pathways?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 1–3 months, monitoring degradation via HPLC-MS.
- Thermogravimetric Analysis (TGA) : Identify decomposition temperatures (e.g., benzoate ester cleavage above 150°C).
- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions.
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
